4-(Azulen-2-yl)pyridine
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Overview
Description
4-(Azulen-2-yl)pyridine is a unique compound that combines the azulene and pyridine moieties. Azulene is a nonbenzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of significant scientific interest.
Preparation Methods
The synthesis of 4-(Azulen-2-yl)pyridine typically involves the coupling of azulene with pyridine derivatives. One common method is the reaction of 2-chloroazulene with pyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
4-(Azulen-2-yl)pyridine undergoes various types of chemical reactions, including:
Electrophilic Substitution: The azulene moiety can undergo electrophilic substitution reactions due to its electron-rich nature. Common reagents include halogens and nitrating agents.
Nucleophilic Substitution: The pyridine ring can participate in nucleophilic substitution reactions, especially at the 2- and 4-positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Major products formed from these reactions include halogenated derivatives, nitro compounds, and various substituted pyridines and azulenes.
Scientific Research Applications
4-(Azulen-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers. Its unique electronic properties make it useful in the study of aromaticity and electronic interactions.
Mechanism of Action
The mechanism of action of 4-(Azulen-2-yl)pyridine is largely dependent on its interaction with various molecular targets. The azulene moiety can interact with enzymes and receptors, potentially inhibiting their activity. For example, azulene derivatives are known to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The pyridine ring can also interact with metal ions and other electrophilic species, making it useful in coordination chemistry and catalysis.
Comparison with Similar Compounds
4-(Azulen-2-yl)pyridine can be compared with other azulene and pyridine derivatives:
4-(Azulen-1-yl)pyridine: Similar structure but with the azulene moiety attached at a different position, leading to different electronic properties and reactivity.
Azulene: The parent compound, known for its deep blue color and unique aromaticity.
Pyridine: The parent heterocycle, widely used in organic synthesis and as a solvent.
The uniqueness of this compound lies in the combination of the azulene and pyridine moieties, which imparts unique electronic and chemical properties not found in the individual components .
Biological Activity
4-(Azulen-2-yl)pyridine is a compound that incorporates the azulene moiety, known for its unique electronic properties and biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis and Structural Properties
The synthesis of this compound typically involves the reaction of pyridine derivatives with azulene-containing precursors. The structural characteristics of this compound contribute significantly to its biological activity. The azulene ring system is known for its electron-rich properties, which can enhance the reactivity of the pyridine component.
Antimicrobial Activity
Research has shown that compounds containing azulene moieties exhibit significant antimicrobial properties. A study evaluating various azulene-containing chalcones indicated that these compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with notable antifungal activity against Candida parapsilosis . The presence of the azulene structure enhances the interaction with microbial targets, potentially disrupting cellular functions.
Anticancer Properties
Azulene derivatives have been investigated for their anticancer potential. For instance, studies on related pyridine compounds have revealed that they can inhibit key enzymes involved in cancer progression, such as Cyclin-Dependent Kinase (CDK) and Anaplastic Lymphoma Kinase (ALK) . These findings suggest that this compound may possess similar inhibitory effects, warranting further exploration in cancer research.
Anti-inflammatory Effects
The anti-inflammatory properties of azulene derivatives have also been documented. Azulene itself is known for its soothing effects on skin inflammation, which may extend to its derivatives like this compound. This compound's ability to modulate inflammatory pathways could make it a candidate for therapeutic applications in treating inflammatory diseases.
Electrochemical Studies
Electrochemical characterization of this compound derivatives has provided insights into their redox behavior, which is crucial for understanding their biological mechanisms. A study reported oxidation and reduction potentials that correlate with the compound's reactivity . Such electrochemical properties are essential for developing sensors and drug delivery systems based on these compounds.
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the biological activity of azulene-containing compounds. These studies analyze the relationship between chemical structure and biological activity, providing valuable insights into how modifications to the azulene or pyridine rings can enhance efficacy .
Data Table: Biological Activity Summary
Properties
CAS No. |
921228-59-3 |
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Molecular Formula |
C15H11N |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-azulen-2-ylpyridine |
InChI |
InChI=1S/C15H11N/c1-2-4-13-10-15(11-14(13)5-3-1)12-6-8-16-9-7-12/h1-11H |
InChI Key |
UMJSHRXNMXBOFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)C3=CC=NC=C3 |
Origin of Product |
United States |
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